N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide
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Overview
Description
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide is a complex organic compound that features a pyrrolidine ring, an ethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The acetylation of the pyrrolidine ring is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
The next step involves the introduction of the ethoxy group, which can be achieved through an etherification reaction using ethanol and a suitable catalyst. The final step is the sulfonamide formation, which is typically carried out by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-acetylpyrrolidin-3-yl)methyl]-3-methoxy-N-methylbenzenesulfonamide
- N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-ethylbenzenesulfonamide
- N-[(1-acetylpyrrolidin-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide
Uniqueness
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-acetylpyrrolidin-3-yl)methyl]-3-ethoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-22-15-6-5-7-16(10-15)23(20,21)17(3)11-14-8-9-18(12-14)13(2)19/h5-7,10,14H,4,8-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTVXOBWGWYIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)S(=O)(=O)N(C)CC2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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